(E)-4-Ethoxy-4-secbutylamino-1,1,1-trifluorobut-3-en-2-one
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Overview
Description
(E)-4-Ethoxy-4-secbutylamino-1,1,1-trifluorobut-3-en-2-one is a synthetic organic compound characterized by its unique structure, which includes an ethoxy group, a sec-butylamino group, and a trifluoromethyl group attached to a butenone backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-4-Ethoxy-4-secbutylamino-1,1,1-trifluorobut-3-en-2-one typically involves a multi-step process. One common method starts with the preparation of the butenone backbone, followed by the introduction of the ethoxy, sec-butylamino, and trifluoromethyl groups through various organic reactions. Key steps may include:
Formation of the Butenone Backbone: This can be achieved through aldol condensation reactions.
Introduction of the Ethoxy Group: This step often involves nucleophilic substitution reactions using ethoxide ions.
Addition of the sec-Butylamino Group: This can be done through amination reactions, where sec-butylamine is introduced.
Incorporation of the Trifluoromethyl Group: This step may involve the use of trifluoromethylating agents under specific conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
(E)-4-Ethoxy-4-secbutylamino-1,1,1-trifluorobut-3-en-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or ketones.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The ethoxy, sec-butylamino, and trifluoromethyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halides (e.g., HCl, HBr) and bases (e.g., NaOH, KOH) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
(E)-4-Ethoxy-4-secbutylamino-1,1,1-trifluorobut-3-en-2-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and as a potential inhibitor in biochemical assays.
Industry: The compound can be used in the development of new materials with unique properties, such as fluorinated polymers.
Mechanism of Action
The mechanism of action of (E)-4-Ethoxy-4-secbutylamino-1,1,1-trifluorobut-3-en-2-one involves its interaction with specific molecular targets. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The trifluoromethyl group is known to enhance the compound’s lipophilicity, allowing it to easily cross cell membranes and reach intracellular targets. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- (E)-4-Ethoxy-4-methylamino-1,1,1-trifluorobut-3-en-2-one
- (E)-4-Ethoxy-4-ethylamino-1,1,1-trifluorobut-3-en-2-one
- (E)-4-Ethoxy-4-isopropylamino-1,1,1-trifluorobut-3-en-2-one
Uniqueness
(E)-4-Ethoxy-4-secbutylamino-1,1,1-trifluorobut-3-en-2-one is unique due to the presence of the sec-butylamino group, which imparts distinct steric and electronic properties compared to its analogs
Properties
Molecular Formula |
C10H16F3NO2 |
---|---|
Molecular Weight |
239.23 g/mol |
IUPAC Name |
(E)-4-(butan-2-ylamino)-4-ethoxy-1,1,1-trifluorobut-3-en-2-one |
InChI |
InChI=1S/C10H16F3NO2/c1-4-7(3)14-9(16-5-2)6-8(15)10(11,12)13/h6-7,14H,4-5H2,1-3H3/b9-6+ |
InChI Key |
PMLREVMOWYIPAG-RMKNXTFCSA-N |
Isomeric SMILES |
CCC(C)N/C(=C\C(=O)C(F)(F)F)/OCC |
Canonical SMILES |
CCC(C)NC(=CC(=O)C(F)(F)F)OCC |
Origin of Product |
United States |
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